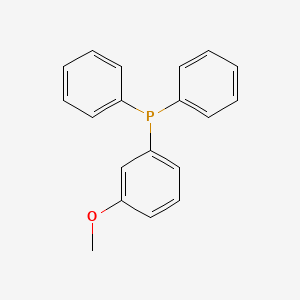
(3-Methoxyphenyl)diphenylphosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylphosphino)anisole is an organophosphorus compound with the chemical formula C19H17OP. It is a white solid that is soluble in organic solvents. This compound is used as a ligand in organometallic chemistry and homogeneous catalysis. It is known for its hemilabile properties, which means it can form stable complexes with metals while still allowing for dynamic behavior in catalytic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Diphenylphosphino)anisole can be synthesized through several methods. One common approach involves the reaction of 3-bromoanisole with diphenylphosphine in the presence of a base such as sodium hydride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine .
Industrial Production Methods
Industrial production of 3-(Diphenylphosphino)anisole often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps, such as recrystallization or chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylphosphino)anisole undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: Depending on the reagents used, various substituted phosphines or anisoles can be formed.
Scientific Research Applications
3-(Diphenylphosphino)anisole has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes for catalytic reactions.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Diphenylphosphino)anisole involves its ability to form stable complexes with metal ions. The phosphine group acts as a donor ligand, coordinating with metal centers to form catalytic complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling .
Comparison with Similar Compounds
Similar Compounds
2-(Diphenylphosphino)anisole: Similar in structure but with the phosphine group at the 2-position instead of the 3-position.
4-(Diphenylphosphino)anisole: The phosphine group is at the 4-position.
Triphenylphosphine: Lacks the methoxy group and has three phenyl groups attached to the phosphorus atom
Uniqueness
3-(Diphenylphosphino)anisole is unique due to its hemilabile nature, which allows it to form stable yet dynamic complexes with metals. This property makes it particularly useful in catalytic applications where flexibility and stability are both required .
Properties
Molecular Formula |
C19H17OP |
|---|---|
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3-methoxyphenyl)-diphenylphosphane |
InChI |
InChI=1S/C19H17OP/c1-20-16-9-8-14-19(15-16)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15H,1H3 |
InChI Key |
AIJLFWDIJPPKHC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















